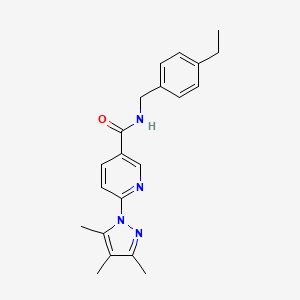

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, have been synthesized for their potential insecticidal and fungicidal activities. These compounds, including similar derivatives, exhibited significant insecticidal activity at concentrations of 200 mg/L, with one compound showing a 70% mortality rate against Mythimna separata Walker. Furthermore, some compounds displayed favorable fungicidal activities towards Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Bioactivity Studies on Derivatives

A series of derivatives, including those with 3,4,5-trimethyl-1H-pyrazol-1-yl structures, were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. The 3,4,5-trimethoxy and 4-hydroxy derivatives showed notable cytotoxic activities, crucial for further anti-tumor activity studies, while some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).

Na+/Ca2+ Exchange Inhibition

YM-244769, a derivative with a structure similar to the queried compound, is a potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3. This compound has therapeutic potential as a neuroprotective drug, highlighting the relevance of such structures in medical research (Iwamoto & Kita, 2006).

Anticancer Drug Candidates

N-substitutedphenyl-2-pyrazolylnicotinamides, structurally related to the queried compound, have been studied for their anticancer properties. Compounds with modifications in the pyrazole ring showed significant antifungal activity and potent inhibitory effect against SDH enzymes, suggesting their potential as anticancer drug candidates (Gul et al., 2018).

Molecular Assemblies and Cocrystals

Studies on cocrystals involving nicotinamide derivatives have contributed to understanding the interaction networks in pharmaceuticals. This research can guide the design of more effective drug formulations and enhance the stability of active pharmaceutical ingredients (Jarzembska et al., 2017).

NAMPT Activation

A urea-containing derivative, structurally related to the queried compound, was identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target for various diseases. This highlights the potential of such derivatives in the treatment of diseases related to metabolism and aging (Akiu et al., 2021).

Antioxidant and Anticancer Agents

Certain derivatives, including those with pyrazole and indenone rings, have been synthesized and found to be potent antioxidant and antihyperglycemic agents. This suggests the utility of these compounds in managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).

Propiedades

IUPAC Name |

N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARJEWDFNBPWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)